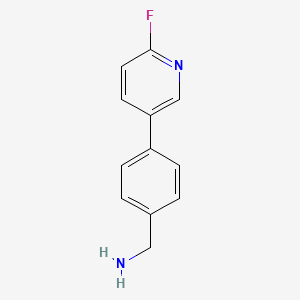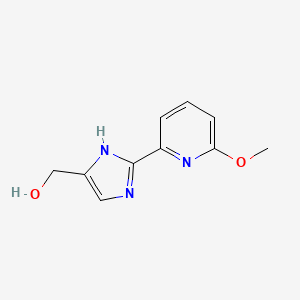![molecular formula C21H18Cl2N2O4 B13690066 [2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)
[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate is a complex organic compound with the molecular formula C21H18Cl2N2O4 . This compound features a benzoate ester linked to a dioxolane ring, which is further substituted with an imidazole group and a dichlorophenyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the dioxolane ring.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using a dichlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is introduced by reacting the intermediate with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an active pharmaceutical ingredient (API) in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate involves its interaction with specific molecular targets and pathways. The imidazole group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate can be compared with other similar compounds, such as:
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Propionate: Similar structure but with a propionate ester instead of a benzoate ester.
[(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Butyrate: Similar structure but with a butyrate ester instead of a benzoate ester.
The uniqueness of [(2R,4R)-2-[(1-Imidazolyl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H18Cl2N2O4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-16-6-7-18(19(23)10-16)21(13-25-9-8-24-14-25)28-12-17(29-21)11-27-20(26)15-4-2-1-3-5-15/h1-10,14,17H,11-13H2 |
InChI Key |
OYTQFYBMBBVDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)


![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)








![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)
